Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring, followed by the introduction of the piperidine moiety and the final esterification step to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate include:
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
4-Phenylpiperidine: A base structure for various opioids.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in palladium-catalyzed coupling reactions
Properties
IUPAC Name |
methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-22(16-26-14-6-9-21(15-26)18-7-4-3-5-8-18)25-23(29-17)19-10-12-20(13-11-19)24(27)28-2/h3-5,7-8,10-13,21H,6,9,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWVGUPZHLANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN3CCCC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.